molecular formula C7H12ClNO2 B13945052 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride CAS No. 87752-57-6

4-Hydroxy-1-methylpiperidine-4-carbonyl chloride

Cat. No.: B13945052
CAS No.: 87752-57-6
M. Wt: 177.63 g/mol
InChI Key: BIGVGEBRASSOIR-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylpiperidine-4-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group, a methyl group, and a carbonyl chloride group attached to the piperidine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride typically involves the chlorination of 4-Hydroxy-1-methylpiperidine. One common method is the reaction of 4-Hydroxy-1-methylpiperidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Hydroxy-1-methylpiperidine+SOCl24-Hydroxy-1-methylpiperidine-4-carbonyl chloride+SO2+HCl\text{4-Hydroxy-1-methylpiperidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Hydroxy-1-methylpiperidine+SOCl2​→4-Hydroxy-1-methylpiperidine-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.

    Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.

    Oxidation: Oxidizing agent (PCC), solvent (dichloromethane), room temperature.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Alcohols: Formed by reduction of the carbonyl chloride group.

    Ketones: Formed by oxidation of the hydroxyl group.

Scientific Research Applications

4-Hydroxy-1-methylpiperidine-4-carbonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize kinase inhibitors that block the activity of kinases involved in cell signaling pathways . The molecular targets and pathways involved vary depending on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methylpiperidine-4-carbonyl chloride is unique due to the presence of both a hydroxyl group and a carbonyl chloride group on the piperidine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGVGEBRASSOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664651
Record name 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87752-57-6
Record name 4-Hydroxy-1-methylpiperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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